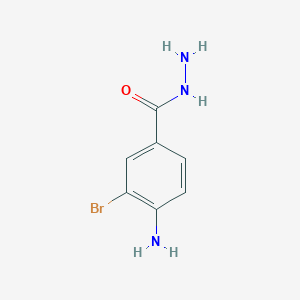

4-amino-3-bromobenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-bromobenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN3O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,9-10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGKSAVBNHCDGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Cornerstone of Modern Organic Chemistry: Hydrazide Scaffolds

The hydrazide scaffold (-C(=O)NHNH2) is a cornerstone in modern organic chemistry, serving as a versatile building block for the synthesis of a wide array of heterocyclic compounds. mdpi.commdpi.com These scaffolds are integral to the creation of complex molecular architectures, including pyrroles, pyrazoles, oxadiazoles, thiadiazoles, and triazoles. mdpi.com The reactivity of the hydrazide group allows for a variety of chemical transformations, making it an invaluable tool for synthetic chemists. mdpi.commdpi.com

Beyond their role as synthetic intermediates, hydrazide derivatives have demonstrated a broad spectrum of biological activities, a fact that has propelled their study in medicinal chemistry. researchgate.netingentaconnect.comeurekaselect.com The inherent bioactivity of the hydrazide moiety has led to the development of numerous compounds with therapeutic potential. mdpi.comresearchgate.net This has spurred ongoing research into novel hydrazide-based molecules with enhanced efficacy and reduced toxicity. mdpi.com

Aminobenzohydrazide Derivatives: at the Forefront of Contemporary Research

Aminobenzohydrazide derivatives, which feature an amino group on the benzene (B151609) ring of a benzohydrazide (B10538), have emerged as a particularly promising subclass. researchgate.netcymitquimica.com The presence of the amino group provides an additional site for chemical modification, allowing for the synthesis of diverse libraries of compounds with tailored properties. znaturforsch.com

Researchers are actively exploring the synthesis and application of these derivatives, with a significant focus on their potential as therapeutic agents. researchgate.netnih.govnih.gov Studies have revealed that aminobenzohydrazide derivatives can exhibit a range of biological effects, including acting as enzyme inhibitors. researchgate.netnih.govnih.govresearchgate.net For instance, certain 4-aminobenzohydrazide (B1664622) derivatives have been identified as potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation. researchgate.netnih.govnih.gov

4 Amino 3 Bromobenzohydrazide: a Scaffold of Chemical Promise

Established Synthetic Pathways to Benzohydrazide Cores

The formation of the benzohydrazide core is a critical step, and several reliable methods have been developed and refined over the years. These pathways offer different advantages concerning starting material availability, reaction conditions, and scalability.

Acylation of Hydrazines

Direct acylation of hydrazine (B178648) or its derivatives with an acylating agent is a fundamental and widely used approach for forming the hydrazide bond. researchgate.net This method typically involves the reaction of hydrazine hydrate (B1144303) with acyl halides, anhydrides, or activated esters. A significant advantage of this method is its directness. For instance, acyl chlorides can react with hydrazine to form the corresponding hydrazide, often under mild conditions.

More recently, methodologies using activated amides have been developed. These reactions can proceed under transition-metal-catalyst-free conditions at room temperature in an aqueous environment, offering a greener and milder alternative to traditional methods. thieme-connect.comresearchgate.net Acylbenzotriazoles have also been employed as stable and efficient N-acylating agents for hydrazines, reacting under mild conditions to produce acylhydrazines in good to excellent yields. researchgate.net

Hydrazinolysis of Esters

The hydrazinolysis of esters, typically methyl or ethyl esters, is one of the most common and well-documented methods for synthesizing benzohydrazides. nih.govvulcanchem.com The reaction involves refluxing the corresponding ester with an excess of hydrazine hydrate, often in a protic solvent like ethanol (B145695) or methanol (B129727). nih.gov This method is particularly effective and generally provides high yields of the desired hydrazide after a simple work-up and recrystallization.

To improve the efficiency of this reaction, particularly for less reactive esters, microwave-assisted synthesis has emerged as a powerful tool. researchgate.netmdpi.com Microwave irradiation can dramatically reduce reaction times from hours to minutes while maintaining or even improving product yields. researchgate.netpensoft.net

| Method | Typical Reactants | Common Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Acylation of Hydrazine | Acyl Chloride/Anhydride + Hydrazine Hydrate | Aprotic solvent, often at low temperature | Direct, often high yielding | Acyl halides can be moisture-sensitive | |

| Hydrazinolysis of Esters | Methyl/Ethyl Ester + Hydrazine Hydrate | Alcohol solvent (e.g., Ethanol), reflux | Common, reliable, good yields | Can require long reaction times | nih.govresearchgate.net |

| Microwave-Assisted Hydrazinolysis | Methyl/Ethyl Ester + Hydrazine Hydrate | Solvent-free or in solvent, microwave irradiation | Rapid reaction times, high efficiency | Requires specialized equipment | mdpi.compensoft.net |

| Carbodiimide-Mediated Coupling | Carboxylic Acid + Hydrazine Derivative | DCC or EDCI, aprotic solvent (e.g., DMF) | Mild conditions, good for complex substrates | Carbodiimide (B86325) reagents can be expensive | nih.govnih.gov |

Carbodiimide-Mediated Syntheses

For substrates where the carboxylic acid is readily available but the corresponding acyl chloride or ester is difficult to prepare, carbodiimide-mediated coupling offers a powerful alternative. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC) are used to activate the carboxylic acid, allowing it to react directly with a hydrazine derivative. nih.govnih.gov This method is particularly valuable in the synthesis of complex molecules and peptide chemistry, as it proceeds under very mild conditions, preserving sensitive functional groups. mdpi.com The reaction is typically carried out in an aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). nih.govmdpi.com

Targeted Synthesis of this compound

The synthesis of the specifically substituted this compound requires a strategic approach, typically involving a multi-step sequence starting from a readily available aromatic precursor.

Optimization of Reaction Conditions and Yields

The final and crucial step in the synthesis of this compound is the conversion of the corresponding carboxylic acid or its ester derivative. The optimization of this step is critical for achieving a high yield of the pure product.

For the hydrazinolysis of a precursor ester like methyl 4-amino-3-bromobenzoate, key parameters to optimize include the molar ratio of hydrazine hydrate, the choice of solvent, reaction temperature, and reaction time. While traditional reflux in ethanol is effective, microwave-assisted methods could offer significant improvements. researchgate.netmdpi.com

In a potential carbodiimide-mediated synthesis from 4-amino-3-bromobenzoic acid, optimization would involve screening different coupling agents (EDCI, DCC), additives (like 1-hydroxybenzotriazole, HOBt), solvents (DMF, DCM), and reaction temperatures to maximize the yield and minimize side reactions. nih.gov The presence of the free amino group on the aromatic ring requires careful selection of conditions to avoid unwanted side reactions.

| Step | Precursor | Reagents and Conditions | Intermediate/Product | Reference (Analogous) |

|---|---|---|---|---|

| 1 | 4-Aminobenzoic acid | Br₂, Acetic Acid | 4-Amino-3-bromobenzoic acid | chegg.com |

| 2a | 4-Amino-3-bromobenzoic acid | SOCl₂, Methanol | Methyl 4-amino-3-bromobenzoate | nih.govresearchgate.net |

| 3a | Methyl 4-amino-3-bromobenzoate | Hydrazine hydrate, Ethanol, Reflux | This compound | researchgate.netnih.gov |

| 2b (Alternative) | 4-Amino-3-bromobenzoic acid | EDCI, HOBt, Hydrazine hydrate, DMF | This compound | nih.govnih.gov |

Multi-Step Synthesis from Precursor Aromatic Acids

A logical and efficient pathway to this compound starts with a commercially available precursor, 4-aminobenzoic acid.

The synthetic sequence is as follows:

Bromination of 4-Aminobenzoic Acid : The synthesis begins with the electrophilic bromination of 4-aminobenzoic acid. The strongly activating, ortho-, para-directing amino group directs the incoming bromine atom to the position ortho to it (position 3), yielding 4-amino-3-bromobenzoic acid. chegg.com

Esterification : The resulting 4-amino-3-bromobenzoic acid is then converted to its methyl ester. A common method is the Fischer esterification, using methanol in the presence of a strong acid catalyst like sulfuric acid, or by using thionyl chloride and methanol. nih.govresearchgate.net This step produces methyl 4-amino-3-bromobenzoate.

Hydrazinolysis : The final step is the hydrazinolysis of the methyl ester. The methyl 4-amino-3-bromobenzoate is reacted with hydrazine hydrate in a suitable solvent such as ethanol under reflux conditions. researchgate.netnih.gov Upon cooling and purification, this reaction yields the target compound, this compound.

An alternative final step could involve the direct conversion of 4-amino-3-bromobenzoic acid to the hydrazide using carbodiimide coupling chemistry as described previously. nih.govnih.gov This approach avoids the esterification step but requires careful control to ensure selective reaction at the carboxylic acid group.

Derivatization Strategies Utilizing this compound

This compound is a versatile scaffold in synthetic organic chemistry. Its hydrazide moiety (-CONHNH₂) is a potent nucleophile, readily participating in reactions with electrophilic centers. The primary amino group (-NH₂) on the benzene ring can also be functionalized, although its reactivity is influenced by the other substituents. The bromine atom provides a site for cross-coupling reactions and also modulates the electronic properties of the aromatic ring. These features make this compound an excellent precursor for synthesizing a wide range of derivatives.

The reaction of hydrazides with aldehydes and ketones is a fundamental transformation that yields N-acylhydrazones, commonly known as Schiff bases. This condensation reaction is typically catalyzed by a small amount of acid and involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the carbonyl carbon of the aldehyde or ketone. The resulting tetrahedral intermediate then eliminates a molecule of water to form the stable C=N double bond of the hydrazone.

This reaction is highly efficient for producing a wide variety of Schiff bases by simply varying the aldehyde or ketone reactant. For instance, studies on 4-bromobenzohydrazide (B182510) have shown that it reacts with a range of substituted aldehydes in methanol, often with a catalytic amount of acetic acid, to produce the corresponding N'-benzylidene-4-bromobenzohydrazides in good yields. researchgate.netresearchgate.net The differential reactivity between aldehydes and ketones can also be exploited for selective scavenging, with aldehydes generally reacting more readily than ketones. nih.gov

| Hydrazide Reactant | Aldehyde/Ketone Reactant | Solvent | Catalyst | Product | Yield |

|---|---|---|---|---|---|

| 4-Bromobenzohydrazide | Various Substituted Aldehydes | Methanol | Acetic Acid (catalytic) | N'-(Substituted benzylidene)-4-bromobenzohydrazide | Good |

| 3-Bromobenzohydrazide | 4-Hydroxybenzaldehyde | Methanol | Acetic Acid (catalytic) | 3-bromo-N'-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide | High |

| Isoniazid | Benzaldehyde | Various | Acidic Resin/Trifluoroacetic Acid | N'-(Phenylmethylene)isonicotinohydrazide | High |

The hydrazide functionality is a key precursor for the synthesis of various five-membered heterocyclic rings. Through intramolecular cyclization or condensation with appropriate reagents, this compound can be converted into valuable oxadiazole, thiadiazole, and triazole derivatives.

The 1,3,4-oxadiazole (B1194373) ring is a common structural motif in pharmacologically active compounds. mdpi.com A primary method for its synthesis involves the cyclodehydration of N,N'-diacylhydrazine intermediates. oaji.net This is typically achieved by first acylating the benzohydrazide with an acid chloride or carboxylic acid to form the diacylhydrazine, followed by treatment with a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid. oaji.netmdpi.com

For example, N'-benzoyl-4-bromobenzohydrazide, formed from the reaction of 4-bromobenzoyl chloride and benzhydrazide, can be cyclized by refluxing with phosphorous oxychloride in a suitable solvent to yield 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole. mdpi.comresearchgate.net Another approach involves the oxidative cyclization of N-acylhydrazones, which are formed from the condensation of the hydrazide with an aldehyde. mdpi.comnih.gov

| Starting Material | Reagents | Key Intermediate | Cyclizing Agent | Product Class |

|---|---|---|---|---|

| Benzohydrazide + Acid Chloride | Base (e.g., Triethylamine) | N,N'-Diacylhydrazine | POCl₃, SOCl₂, PPA | 2,5-Disubstituted-1,3,4-oxadiazole |

| Benzohydrazide + Aldehyde | Acid Catalyst | N-Acylhydrazone | I₂, HgO, Br₂ | 2,5-Disubstituted-1,3,4-oxadiazole |

Analogous to oxadiazoles, 1,3,4-thiadiazoles are five-membered heterocycles with a sulfur atom in place of oxygen. A common route to these compounds starts from an acid hydrazide. jocpr.com One method involves reacting the hydrazide with a thiocarbonyl compound, such as carbon disulfide, in the presence of a base to form a dithiocarbazate salt, which is then cyclized.

A more direct and widely used method is the reaction of N,N'-diacylhydrazines with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). mdpi.com For instance, the N-acylation of 4-bromobenzohydrazide followed by microwave-assisted cyclization with Lawesson's reagent has been shown to produce the corresponding 1,3,4-thiadiazole (B1197879) derivative in high yield. mdpi.comsci-hub.st Another pathway involves the reaction of the acid hydrazide with thiosemicarbazide, which upon cyclization in the presence of an acid like sulfuric acid, yields 2-amino-5-substituted-1,3,4-thiadiazoles. chemmethod.com

1,2,4-Triazoles are another class of nitrogen-containing heterocycles with broad applications. imist.ma A key synthetic route starts from an acid hydrazide, which is first converted to a 4-amino-5-mercapto-1,2,4-triazole intermediate. This is typically achieved by reacting the hydrazide with carbon disulfide in a basic medium to form a potassium dithiocarbazinate salt, followed by treatment with hydrazine hydrate. nepjol.info The resulting 4-amino-5-thiol-1,2,4-triazole can then be further modified.

Alternatively, multi-step syntheses starting from substituted benzoic acids can yield triazole derivatives. For example, 3-bromobenzoic acid has been converted to 3-bromobenzohydrazide, which is then cyclized to form a 1,2,4-triazole (B32235) derivative that can be subsequently functionalized. researchgate.netnih.govdntb.gov.ua This general pathway highlights a viable route for converting this compound into its corresponding triazole systems.

Quinazolinones are fused heterocyclic systems with a wide spectrum of biological activities. bu.edu.eg A common synthetic entry into 3-amino-quinazolin-4(3H)-ones involves the reaction of a 2-acylaminobenzoic acid (anthranilic acid derivative) with hydrazine hydrate. A more versatile approach starts with a benzoxazinone (B8607429) intermediate. Benzoxazinones, prepared from the cyclization of N-acylanthranilic acids, react readily with hydrazine hydrate. The hydrazine acts as a nucleophile, opening the benzoxazinone ring and subsequently closing to form the 3-amino-quinazolin-4(3H)-one core. bu.edu.egresearchgate.netekb.egnih.gov

Starting from this compound, a plausible, though multi-step, pathway to a quinazolinone derivative would first involve its reaction with a suitable precursor like 2-aminobenzoic acid (anthranilic acid) to form an N,N'-diacylhydrazine-type intermediate, which could then be induced to cyclize. More directly, if this compound were to react with a pre-formed benzoxazinone, it could potentially lead to a 3-substituted amino-quinazolinone derivative.

| Starting Material | Reagent | Key Intermediate/Product | Reaction Type |

|---|---|---|---|

| Benzoxazinone | Hydrazine Hydrate | 3-Amino-quinazolin-4(3H)-one | Ring Opening/Cyclization |

| 2-Aminobenzamide | Aldehyde | 4(3H)-Quinazolinone | Condensation/Oxidative Dehydrogenation |

| Isatoic Anhydride | Amine + Aldehyde | 4(3H)-Quinazolinone | Three-Component Reaction |

Chemical Transformations into Benzothiazinone Derivatives

The synthesis of 1,3-benzothiazin-4-one derivatives from benzohydrazide precursors represents a significant area of research due to the broad pharmacological activities associated with this heterocyclic core. A common and effective strategy involves the reaction of substituted benzohydrazide derivatives with sulfur-containing compounds, such as thiosalicylic acid. chemijournal.com

For a compound like this compound, the transformation would typically begin with the condensation of the hydrazide with a selected aldehyde or ketone to form the corresponding N'-substituted hydrazone. This intermediate, possessing an imine functionality, is then subjected to a cyclization reaction with thiosalicylic acid. The reaction proceeds via the formation of a thiazolidinone intermediate which subsequently rearranges to the more stable 1,3-benzothiazin-4-one ring system. The use of catalysts, such as ammonium (B1175870) salts, has been shown to improve reaction yields. chemijournal.com

The following table, based on analogous transformations of other substituted benzohydrazides, illustrates the typical yields achieved in the synthesis of 2,3-disubstituted-1,3-benzothiazin-4-ones. chemijournal.com

Table 1: Synthesis of 1,3-Benzothiazin-4-one Derivatives from Substituted Benzohydrazides

| Entry | Benzohydrazide Derivative | Reactant | Product Yield (%) |

|---|---|---|---|

| 1 | N'-(4-chlorobenzylidene)-4-(ethyl(methyl)amino)benzohydrazide | Thiosalicylic Acid | 75% |

| 2 | N'-(4-bromobenzylidene)-4-(ethyl(methyl)amino)benzohydrazide | Thiosalicylic Acid | 78% |

| 3 | N'-(4-nitrobenzylidene)-4-(ethyl(methyl)amino)benzohydrazide | Thiosalicylic Acid | 82% |

This data is illustrative of yields for analogous compounds as described in the literature. chemijournal.com

Another established route to the benzothiazinone core involves starting from thiourea (B124793) derivatives, which undergo cyclization with a substituted 2-chlorobenzoic acid chloride. nih.gov This pathway allows for the introduction of the nitrogen and sulfur atoms in a single step to form the thiazinone ring. nih.gov

Modern Synthetic Techniques

Modern synthetic chemistry continuously seeks methods that are more efficient, faster, and environmentally benign than traditional approaches. Microwave-assisted synthesis and multicomponent domino reactions are two such techniques that have revolutionized the synthesis of complex organic molecules, including derivatives of this compound.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis utilizes the ability of polar molecules (those with a dipole moment) to absorb microwave energy, leading to rapid and efficient heating. pnrjournal.com This technique dramatically accelerates reaction rates, often reducing reaction times from hours or days to mere minutes, while frequently improving product yields and purity. ijpsjournal.comsphinxsai.com

In the context of this compound, its inherent polarity, along with that of many reactants and intermediates, makes it an ideal candidate for microwave-assisted transformations. For instance, the cyclization of benzohydrazides to form heterocycles like 1,3,4-oxadiazoles or pyrazoles is significantly enhanced under microwave irradiation compared to conventional heating methods. pnrjournal.commdpi.com The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from carbohydrazide (B1668358) intermediates, for example, demonstrates the profound impact of this technology. pnrjournal.com

The table below provides a comparison of microwave-assisted versus conventional synthesis for analogous heterocyclic formations, highlighting the typical improvements in reaction time and yield.

Table 2: Comparison of Microwave (MW) vs. Conventional Synthesis for Heterocycles

| Reaction | Method | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hantzsch Dihydropyridine Synthesis | Conventional | Reflux | 3 hours | 65% | sphinxsai.com |

| Microwave | 110°C | 15 min | 88% | sphinxsai.com | |

| Biginelli Reaction | Conventional | Reflux | 2 hours | 70% | sphinxsai.com |

| Microwave | 100°C | 12 min | 91% | sphinxsai.com | |

| 5-Aminopyrazolone Synthesis | Conventional | 130°C | 4 hours | 80% | ijpsjournal.com |

Multicomponent Domino Reactions

Multicomponent reactions (MCRs) and domino (or cascade) reactions are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, where most of the atoms from the starting materials are incorporated into the final structure. mdpi.com These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate molecular diversity. beilstein-journals.org

The versatile structure of this compound makes it an excellent substrate for designing MCRs. For example, it can be first converted to a hydrazone by reacting with an aldehyde. This hydrazone can then serve as the cornerstone for a three-component domino reaction. In a well-documented approach, a hydrazone, an active methylene (B1212753) compound (like malononitrile), and a primary amine can react in a one-pot process to yield highly substituted and fused heterocyclic systems, such as pyrazolopyridines. beilstein-journals.org This strategy avoids the need for isolating intermediates, thereby saving time, resources, and reducing waste. mdpi.combeilstein-journals.org

A plausible multicomponent domino reaction involving a derivative of this compound is outlined below.

Table 3: Illustrative Three-Component Domino Reaction

| Component 1 | Component 2 | Component 3 | Resulting Scaffold |

|---|

This approach showcases the power of MCRs to construct complex, polyheterocyclic architectures from simple, readily available starting materials in a highly efficient manner. rsc.org

Nucleophilic and Electrophilic Reactivity of the Hydrazide Moiety

The hydrazide functional group possesses both nucleophilic and electrophilic centers, making it a dichotomous reactant.

Nucleophilic Character : The primary nucleophilic sites are the two nitrogen atoms of the hydrazine unit. The terminal amino group (-NH₂) is generally considered the more potent nucleophilic center due to its higher electron density and lesser steric hindrance compared to the amide nitrogen (-CONH-). This high nucleophilicity allows the hydrazide to readily attack various electrophiles. For instance, in condensation reactions with aldehydes or ketones, the terminal -NH₂ group acts as the nucleophile to form hydrazones. impactfactor.org The nucleophilicity of the hydrazide nitrogen is further enhanced by the electron-donating effect of the 4-amino group on the benzene ring, which increases electron density across the conjugated system. Studies on similar amine systems show that electron-donating groups significantly increase nucleophilicity. masterorganicchemistry.com

Electrophilic Character : The carbonyl carbon atom of the hydrazide moiety serves as the primary electrophilic center. The polarization of the carbon-oxygen double bond (C=O) renders the carbon atom electron-deficient and susceptible to attack by nucleophiles. This electrophilicity is fundamental to reactions such as hydrolysis, which can occur under acidic or basic conditions to yield the corresponding carboxylic acid, 3-bromo-4-aminobenzoic acid.

Computational studies using techniques like Molecular Electrostatic Potential (MEP) mapping on analogous molecules help visualize these reactive sites. MEP maps typically show negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating regions prone to electrophilic attack, and positive potential (blue) around the carbonyl carbon and amide protons, indicating sites for nucleophilic attack. openaccesspub.org

Tautomerism Studies: Keto-Enol and Amido-Iminol Equilibria

Benzohydrazide derivatives can exist as a mixture of tautomers in both solution and solid states. The primary tautomeric relationship for a hydrazide is the amido-iminol equilibrium, which is a specific form of the more general keto-enol tautomerism.

Amido Form (Keto) : This is the conventional representation of the hydrazide, containing a carbonyl group (C=O) and an N-N single bond.

Iminol Form (Enol) : This tautomer features a hydroxyl group (-OH) and a carbon-nitrogen double bond (C=N). It is formed by the migration of a proton from the amide nitrogen to the carbonyl oxygen.

Studies on similar benzohydrazide derivatives have shown that they exist in this tautomeric equilibrium. asianpubs.orgresearchgate.net The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the aromatic ring. Research on 2-(trifluoromethyl)benzohydrazides revealed that compounds with electron-withdrawing groups tend to favor the enol (iminol) form. asianpubs.orgresearchgate.net For this compound, the electron-donating amino group and the electron-withdrawing bromine atom would have opposing effects on the stability of the tautomers, leading to a complex equilibrium. Theoretical studies on the acetylation of benzohydrazides suggest that the iminol (enol) form may be the more active species for nucleophilic attack in some reactions. researchgate.net

Table 1: Tautomeric Forms of this compound

| Tautomeric Form | Structural Features |

| Amido (Keto) | Contains a C=O (carbonyl) group and a -NH-NH₂ moiety. |

| Iminol (Enol) | Contains a C=N double bond and a C-OH (hydroxyl) group. |

Mechanistic Investigations of Cyclization Reactions

This compound is a valuable precursor for the synthesis of five-membered heterocyclic compounds, most notably 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. These reactions proceed via intramolecular cyclization mechanisms.

Synthesis of 1,3,4-Oxadiazoles: The most common method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of an N,N'-diacylhydrazine intermediate. openmedicinalchemistryjournal.com The mechanism generally proceeds as follows:

N-Acylation : this compound is first acylated with a carboxylic acid or its derivative (e.g., an acyl chloride) to form an N,N'-diacylhydrazine.

Dehydrative Cyclization : The diacylhydrazine intermediate undergoes intramolecular cyclization upon treatment with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). openmedicinalchemistryjournal.comresearchgate.net The reaction involves a nucleophilic attack from one amide oxygen onto the other carbonyl carbon, followed by the elimination of a water molecule to form the stable aromatic oxadiazole ring. tandfonline.com

Synthesis of 1,3,4-Thiadiazoles: The synthesis of 1,3,4-thiadiazoles follows a similar pathway, but involves a thionating agent.

Reaction with a Sulfur Source : The hydrazide can be reacted with carbon disulfide (CS₂) in a basic medium to form a dithiocarbazate intermediate, which then cyclizes. nih.gov

Cyclization of Diacylhydrazines : Alternatively, an N,N'-diacylhydrazine can be treated with a thionating agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀). organic-chemistry.org The mechanism involves the conversion of a carbonyl oxygen to sulfur, followed by an intramolecular nucleophilic attack and dehydration to yield the thiadiazole ring. sbq.org.brthieme-connect.de

Table 2: Key Reagents in Cyclization Reactions

| Target Heterocycle | Common Reagents | Role of Reagent |

| 1,3,4-Oxadiazole | POCl₃, PPA, SOCl₂ | Dehydrating and cyclizing agent |

| 1,3,4-Thiadiazole | Lawesson's Reagent, P₄S₁₀, CS₂ | Thionating and cyclizing agent |

Analysis of Rearrangement Pathways

The hydrazide structure is amenable to several important molecular rearrangements, which provide pathways to different classes of compounds.

Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution. Research has confirmed that hydrazide and hydrazonyl systems can undergo this rearrangement. scholaris.cacdnsciencepub.comcdnsciencepub.com In a typical scenario, a hydrazide derivative with an appropriately activated aryl group (e.g., containing nitro groups) attached to a heteroatom (like oxygen) can rearrange. The nucleophilic nitrogen of the hydrazide attacks the activated aromatic ring, displacing the heteroatom and leading to an N-aryl product. cdnsciencepub.comcdnsciencepub.com For this compound, this rearrangement could be envisioned if it were derivatized with an activated O-aryl group, providing a route to N,N'-diarylhydrazine structures.

Curtius Rearrangement: The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide (B81097) into an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org This pathway is highly relevant to this compound, which can be converted to the corresponding acyl azide.

Formation of Acyl Azide : The benzohydrazide is treated with nitrous acid (generated in situ from NaNO₂ and HCl) to form 4-amino-3-bromobenzoyl azide.

Rearrangement : Upon heating, the acyl azide undergoes a concerted rearrangement where the aryl group migrates from the carbonyl carbon to the nitrogen atom as N₂ gas is eliminated. wikipedia.orgnih.gov This produces 1-amino-2-bromo-4-isocyanatobenzene.

Trapping the Isocyanate : The resulting isocyanate is highly reactive and can be trapped with various nucleophiles. Reaction with water leads to an unstable carbamic acid that decarboxylates to form 3-bromo-4-aminophenylamine, while reaction with an alcohol yields a stable carbamate. nih.govrsc.orgillinoisstate.edu

Pathways of Acylation Reactions

Acylation is a fundamental transformation of this compound, typically occurring at the more nucleophilic terminal -NH₂ group. This reaction is often the initial step for synthesizing more complex molecules, such as the N,N'-diacylhydrazines required for oxadiazole synthesis. researchgate.net

The reaction is typically carried out using acylating agents like acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. Theoretical and experimental studies on the acetylation of benzohydrazides suggest a stepwise mechanism. researchgate.net It has been proposed that the reaction may proceed through the more nucleophilic iminol tautomer of the hydrazide. researchgate.net The general pathway involves:

Nucleophilic Attack : The terminal nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the acylating agent.

Formation of Tetrahedral Intermediate : A transient tetrahedral intermediate is formed.

Elimination of Leaving Group : The intermediate collapses, eliminating the leaving group (e.g., chloride ion) to yield the N-acylated product.

The reaction conditions can be controlled to favor mono- or di-acylation, providing a versatile handle for further synthetic modifications.

Advanced Spectroscopic Characterization and Structural Determination

Vibrational Spectroscopy Analysis for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy is a powerful non-destructive analytical method that provides detailed information about the molecular structure, functional groups, and conformational isomers of a compound. By analyzing the interaction of infrared radiation or laser light with the molecule, a unique vibrational spectrum is obtained, which serves as a molecular fingerprint.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups.

For 4-amino-3-bromobenzohydrazide, the FT-IR spectrum is expected to exhibit characteristic bands for its primary functional groups: the amino (-NH2), hydrazide (-CONHNH2), and the substituted benzene (B151609) ring. Based on data from related benzohydrazide (B10538) derivatives, the following vibrational assignments can be predicted. heteroletters.orgresearchgate.netumsha.ac.ir The N-H stretching vibrations of the amino and hydrazide groups are anticipated in the range of 3200-3450 cm⁻¹. heteroletters.org The carbonyl (C=O) stretching vibration of the hydrazide group typically appears as a strong band between 1650 and 1763 cm⁻¹. heteroletters.org Aromatic C=C stretching vibrations are expected in the 1483-1642 cm⁻¹ region. heteroletters.org

Expected FT-IR Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source of Analogous Data |

| N-H Stretching (Amino & Hydrazide) | 3219.6 - 3654.4 | heteroletters.org |

| C=O Stretching (Carbonyl) | 1650 - 1763 | heteroletters.org |

| C=C Stretching (Aromatic) | 1483.0 - 1642.1 | heteroletters.org |

| N-H Bending | ~1600 | General Range |

| C-N Stretching | ~1300 | General Range |

| C-Br Stretching | 500 - 600 | General Range |

Note: This table represents predicted values based on spectroscopic data of similar compounds and general spectroscopic correlation tables. Actual experimental values may vary.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light, usually from a laser source. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to produce strong signals. The ring breathing mode, a symmetric vibration of the entire benzene ring, is a characteristic feature in Raman spectra of aromatic compounds and is anticipated around 1000 cm⁻¹. researchgate.net The C-Br stretching vibration may also be more prominent in the Raman spectrum compared to the FT-IR spectrum.

Expected Raman Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source of Analogous Data |

| Aromatic C-H Stretching | 3000 - 3100 | General Range |

| Ring Breathing Mode | ~1000 | researchgate.net |

| CCC Trigonal Bending | ~1010 | researchgate.net |

| C-Br Stretching | 500 - 600 | General Range |

Note: This table represents predicted values based on spectroscopic data of similar compounds and general spectroscopic correlation tables. Actual experimental values may vary.

Potential Energy Distribution (PED) analysis is a computational method used to provide a detailed assignment of vibrational spectra. researchgate.net It quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. researchgate.net This analysis is crucial for accurately assigning complex vibrational bands that arise from the coupling of multiple vibrations.

A PED analysis for this compound, which would be performed using quantum chemical calculations, would allow for a definitive assignment of the FT-IR and Raman spectral bands. researchgate.net For instance, it could differentiate between the various N-H bending modes and their coupling with other vibrations in the molecule. Such calculations are often performed using software like VEDA (Vibrational Energy Distribution Analysis). researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. It is based on the magnetic properties of atomic nuclei, particularly ¹H (proton) and ¹³C (carbon-13).

¹H NMR spectroscopy provides information about the number, connectivity, and chemical environment of the hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.

For this compound, the aromatic protons are expected to appear as distinct signals in the downfield region of the spectrum due to the deshielding effect of the benzene ring. The protons of the amino (-NH2) and hydrazide (-NHNH2) groups will appear as broader signals, and their chemical shifts can be influenced by the solvent and temperature. Based on data for related compounds like 4-aminobenzohydrazide (B1664622) and derivatives of bromobenzohydrazide, the aromatic protons are expected in the δ 7.0-8.5 ppm range. heteroletters.orgchemicalbook.com The protons of the -NH and -NH2 groups can have a wide range, often appearing between δ 4.0 and δ 12.5 ppm. heteroletters.orgdvpublication.com

Expected ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Source of Analogous Data |

| Aromatic-H | 7.0 - 8.5 | Doublet, Multiplet | heteroletters.org |

| -NH (Amide) | 9.5 - 12.5 | Singlet (broad) | heteroletters.orgdvpublication.com |

| -NH₂ (Hydrazine) | 4.0 - 5.0 | Singlet (broad) | dvpublication.com |

| -NH₂ (Amino) | 4.0 - 6.0 | Singlet (broad) | chemicalbook.com |

Note: This table represents predicted values based on spectroscopic data of similar compounds. Chemical shifts are highly dependent on the solvent used.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of δ 160-170 ppm. scispace.com The aromatic carbons will appear in the δ 110-150 ppm region, with their specific chemical shifts influenced by the amino and bromo substituents. The carbon atom attached to the bromine (C-Br) would be expected at a lower chemical shift compared to the one attached to the amino group (C-N).

Expected ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Expected Chemical Shift (ppm) | Source of Analogous Data |

| C=O (Carbonyl) | 160 - 170 | scispace.com |

| Aromatic C-NH₂ | 140 - 150 | General Range |

| Aromatic C-Br | 110 - 120 | General Range |

| Other Aromatic C | 120 - 135 | rsc.org |

Note: This table represents predicted values based on spectroscopic data of similar compounds. Chemical shifts are highly dependent on the solvent used.

Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry is a critical technique for confirming the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For this compound (C₇H₈BrN₃O), the exact mass can be precisely calculated, which serves as a primary identifier.

The molecular formula C₇H₈BrN₃O corresponds to a monoisotopic mass of 228.9851 Da. In a mass spectrum, one would expect to observe a characteristic isotopic pattern for the molecular ion (M⁺˙) peak due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity at m/z 229 and 231. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 230 and 232.

The fragmentation of benzohydrazides under electron impact (EI) or collision-induced dissociation (CID) typically follows predictable pathways. The fragmentation pattern for this compound is expected to involve initial cleavages around the hydrazide linker. While specific experimental data for this compound is not available, the fragmentation of related compounds like 2-bromobenzohydrazide (B1329780) suggests key fragmentation steps. dvpublication.com

Expected Fragmentation Pathways:

Loss of the amino-hydrazine group: Cleavage of the CO-NH bond could lead to the formation of a 4-amino-3-bromobenzoyl cation.

Cleavage of the N-N bond: A common fragmentation pathway for hydrazides is the breaking of the nitrogen-nitrogen single bond.

Loss of small molecules: Sequential loss of molecules such as ammonia (B1221849) (NH₃), water (H₂O), or carbon monoxide (CO) from fragment ions is also anticipated.

Table 1: Interactive Data Table of Expected Mass Spectrometry Fragments

| Fragment Ion (Structure) | m/z (for ⁷⁹Br) | Proposed Origin |

|---|---|---|

| [C₇H₈BrN₃O]⁺˙ | 229 | Molecular Ion |

| [C₇H₆BrN₂O]⁺ | 215 | Loss of NH₂ |

| [C₇H₅BrNO]⁺˙ | 214 | Loss of N₂H₃ |

| [C₇H₅BrN]⁺˙ | 198 | Loss of CONH₂ |

| [C₆H₅BrN]⁺˙ | 186 | Loss of CO from [C₇H₅BrNO]⁺˙ |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the substituted benzene ring.

The chromophore consists of the benzene ring substituted with an amino (-NH₂) group (an auxochrome), a bromo (-Br) group, and a hydrazide (-CONHNH₂) group. These substituents influence the energy levels of the molecular orbitals. The amino group, being a strong electron-donating group, typically causes a bathochromic (red) shift in the absorption bands of the benzene ring. The hydrazide group also contributes to the electronic structure.

While a specific spectrum for this compound is not published, data from related compounds, such as derivatives of 4-bromobenzohydrazide (B182510), show absorption maxima in the range of 280-400 nm in methanol (B129727). semanticscholar.org For example, N'-benzoyl-4-bromobenzohydrazide derivatives exhibit absorption maxima (λ_max) around 207-316 nm in methanol, corresponding to these π → π* transitions. mdpi.com

Table 2: Interactive Data Table of Expected Electronic Transitions

| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |

|---|---|---|

| π → π* | 200 - 250 | Benzene ring E2-band |

| π → π* | 250 - 320 | Benzene ring B-band (shifted) |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

As of now, the single-crystal X-ray structure of this compound has not been reported in crystallographic databases. However, a detailed structural analysis can be inferred from the known crystal structures of its chemical precursors and closely related analogues, such as 4-amino-3-bromobenzoic acid and various other benzohydrazide derivatives. scispace.comnih.gov

Table 3: Interactive Data Table of Expected Geometrical Parameters

| Parameter | Atoms Involved | Expected Value (Å or °) |

|---|---|---|

| Bond Length | C-Br | ~1.89 Å |

| Bond Length | C(ring)-C(ring) | ~1.39 Å |

| Bond Length | C(ring)-N(amino) | ~1.39 Å |

| Bond Length | C=O | ~1.23 Å |

| Bond Length | N-N | ~1.38 Å |

| Bond Length | C(ring)-C(carbonyl) | ~1.50 Å |

| Bond Angle | C-C-C (in ring) | ~120° |

| Bond Angle | C-C-Br | ~120° |

| Bond Angle | O=C-N | ~122° |

The crystal packing of this compound would be heavily influenced by a network of intermolecular hydrogen bonds. The molecule contains multiple hydrogen bond donors (the -NH₂ and -NH-NH₂ groups) and acceptors (the carbonyl oxygen and the nitrogen atoms).

It is highly probable that strong N-H···O hydrogen bonds would form, linking the hydrazide NH group of one molecule to the carbonyl oxygen of a neighboring molecule. This interaction often leads to the formation of centrosymmetric dimers or extended chains, a common motif in the crystal structures of hydrazides. scispace.com Furthermore, the amino group (-NH₂) can participate in additional N-H···O or N-H···N hydrogen bonds, creating a robust three-dimensional supramolecular architecture. The crystal structure of the related compound 4-amino-3-bromobenzoic acid, for instance, features dimers formed through O-H···O hydrogen bonds. nih.gov A similar dimeric or catemeric arrangement is expected for this compound.

C-H···π Interactions: The aromatic C-H bonds can act as weak hydrogen bond donors, interacting with the electron-rich π-system of an adjacent benzene ring.

Halogen Bonding: Although likely to be a weaker contributor compared to the hydrogen bonds, the bromine atom could potentially act as a halogen bond donor, interacting with a nucleophilic atom like the carbonyl oxygen of a nearby molecule (C-Br···O).

The interplay of these strong and weak interactions dictates the final, most thermodynamically stable crystal structure of the compound.

Computational Chemistry and Theoretical Modeling of 4 Amino 3 Bromobenzohydrazide

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

No specific studies utilizing DFT to determine the optimized geometry and electronic structure of 4-amino-3-bromobenzohydrazide are currently available in the public domain.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

There is no published data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or the HOMO-LUMO energy gap for this compound.

Natural Bond Orbital (NBO) Analysis

Detailed NBO analysis, which would provide insights into intramolecular and intermolecular bonding and interactions, has not been reported for this compound.

Global Chemical Descriptors

Calculated values for global chemical descriptors such as electronegativity, chemical hardness, and global softness for this compound are not available in the current body of scientific literature.

Hirshfeld Surface Analysis for Visualizing Intermolecular Interactions in the Crystalline State

Three-Dimensional Molecular Surface Contours (dnorm, shape index, curvedness)

There are no published Hirshfeld surface analyses, including visualizations of dnorm, shape index, and curvedness, to describe the intermolecular interactions of this compound in its crystalline form.

Two-Dimensional Fingerprint Plots

Consequently, 2D fingerprint plots derived from Hirshfeld surface analysis, which quantify the different types of intermolecular contacts, are also unavailable for this specific molecule.

Prediction and Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest for their potential applications in optoelectronics, including frequency conversion and optical switching. frontiersin.org The NLO response of a molecule is intimately linked to its electronic structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. In this compound, the amino group (-NH2) acts as an electron donor, while the carbonyl group (-C=O) of the hydrazide moiety and the bromine atom (-Br) can act as electron-withdrawing groups, creating a push-pull system that can enhance NLO properties.

Computational methods, particularly Density Functional Theory (DFT), are widely used to calculate the parameters that govern a molecule's NLO response. tandfonline.com These parameters include the dipole moment (μ), polarizability (α), anisotropy of polarizability (Δα), and the first-order hyperpolarizability (β). While direct computational studies specifically on this compound are not extensively available in the literature, data from related bromobenzohydrazide derivatives can provide valuable insights. tandfonline.comresearchgate.net

Data on the calculated dipole moment for a related benzohydrazide (B10538) derivative is presented in the table below.

| Compound | Computational Method | Dipole Moment (Debye) |

| (E)-N′-((1H-Indol-3-yl)methylene)-4-bromobenzohydrazide | DFT/B3LYP/6-311++G(d,p) | 9.33 |

This table is based on data from a study on a derivative of bromobenzohydrazide and is for comparative purposes. researchgate.net

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a crucial factor in determining the NLO response. openaccesspub.org The mean polarizability (α) is a scalar quantity that represents the average polarizability over all directions. Theoretical calculations have shown that for derivatives of bromobenzohydrazide, the polarizability is significant. researchgate.netgrafiati.com The presence of the polarizable bromine atom and the delocalized π-electron system of the benzene (B151609) ring contribute to this property.

The anisotropy of polarizability (Δα) measures the non-uniformity of the polarizability in different directions. A large anisotropy indicates that the molecule is more easily polarized along certain axes, which is a key feature for many NLO applications. researchgate.net Computational studies on related structures can provide an estimate of this parameter. researchgate.net

The first-order hyperpolarizability (β) is the primary determinant of the second-order NLO response of a molecule. dp.tech Large β values are desirable for applications such as second-harmonic generation. The magnitude of β is highly sensitive to the molecular structure, particularly the strength of the donor and acceptor groups and the efficiency of the π-conjugated bridge. frontiersin.org For (E)-N′-((1H-Indol-3-yl)methylene)-4-bromobenzohydrazide, the first-order hyperpolarizability has been calculated to be significantly higher than that of the standard reference material, urea, indicating its potential as an NLO material. tandfonline.comresearchgate.net It is anticipated that this compound would also exhibit a noteworthy β value due to the intramolecular charge transfer from the amino group to the rest of the molecule.

A comparison of the calculated first-order hyperpolarizability for a related compound is provided below.

| Compound | Computational Method | First-Order Hyperpolarizability (β) (esu) |

| (E)-N′-((1H-Indol-3-yl)methylene)-4-bromobenzohydrazide | DFT/B3LYP/6-311++G(d,p) | 2.54 x 10⁻³⁰ |

| Urea (reference) | 0.37 x 10⁻³⁰ |

This table is based on data from a study on a derivative of bromobenzohydrazide and is for comparative purposes. researchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. lu.se For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore its conformational space to identify the most stable conformations and the energy barriers between them.

While specific MD simulation studies on this compound are not readily found in the literature, the methodology is well-suited to investigate its behavior in different environments, such as in solution or in the solid state. Such simulations could reveal how intermolecular hydrogen bonding, involving the amino and hydrazide groups, influences the crystal packing and, consequently, the bulk material properties.

Quantitative Structure-Property Relationship (QSPR) Studies of Derivatives (focus on chemical or physical properties)

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a series of compounds and their measured physical or chemical properties. These models can then be used to predict the properties of new, unsynthesized compounds.

For derivatives of 3- and 4-bromobenzohydrazide (B182510), QSAR (Quantitative Structure-Activity Relationship), a related methodology focusing on biological activity, has been employed to correlate structural descriptors with antimicrobial and anticancer potential. nih.gov These studies have indicated that electronic parameters, such as the total energy, and topological parameters are important in describing the observed activities. nih.gov

A similar QSPR approach could be applied to a series of derivatives of this compound to predict various chemical or physical properties. For example, by systematically varying substituents on the benzene ring or the hydrazide moiety, a QSPR model could be developed to predict properties like melting point, solubility, or even NLO response. Such a study would involve calculating a range of molecular descriptors (e.g., electronic, steric, and topological) and using statistical methods to build a predictive model. The insights gained from such a study would be invaluable for the rational design of new materials based on the this compound scaffold.

Molecular Docking Studies for Ligand-Receptor Interaction Prediction (methodological approach)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in drug design for predicting the binding affinity and interaction mechanism of a potential drug candidate like this compound with its biological target.

The methodological approach for performing molecular docking studies on benzohydrazide derivatives typically involves several key steps. Initially, the three-dimensional structures of the target proteins are obtained from a repository such as the Protein Data Bank (PDB). These structures are then prepared for docking by removing water molecules, adding polar hydrogen atoms, and assigning partial atomic charges. Software packages like AutoDock, Discovery Studio, or VLife MDS are commonly employed for these simulations. nih.govderpharmachemica.comhilarispublisher.com

The ligand, in this case, this compound, is prepared by generating its 3D structure and optimizing it to the lowest energy conformation. The docking calculation itself is often performed using algorithms like the Lamarckian genetic algorithm, which explores a wide range of possible binding poses of the ligand within the active site of the receptor. tandfonline.com The results are then analyzed based on scoring functions that estimate the binding affinity, typically expressed in kcal/mol, and the inhibition constant (Ki). researchgate.netnih.gov The final docked conformations provide insight into the ligand-receptor interactions at a molecular level.

Binding Pose Diagrams

Binding pose diagrams are two-dimensional (2D) or three-dimensional (3D) representations that visualize the most stable binding orientation of a ligand within the active site of a receptor, as predicted by molecular docking. These diagrams are crucial for understanding the specific amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions). Programs such as BIOVIA Discovery Studio are used to generate these illustrative diagrams. researchgate.net

For derivatives of 4-aminobenzohydrazide (B1664622), these diagrams reveal how the molecule fits within the binding pocket of an enzyme. For instance, in studies of cholinesterase inhibitors, binding pose diagrams show the precise interactions that lead to the inhibition of the enzyme. A closely related compound, 4-amino-3-bromo-5-fluorobenzohydrazide, has been studied as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netnih.gov The binding pose would illustrate the key interactions between the functional groups of the molecule and the amino acid residues in the active sites of these enzymes.

Interaction Mechanisms (e.g., carbonyl group interaction with target)

The interaction mechanism of a ligand with its receptor is elucidated by analyzing the specific non-covalent bonds formed in the docked pose. For benzohydrazide derivatives, several functional groups play a critical role in binding. Molecular docking studies on a fluorinated analog, 4-amino-3-bromo-5-fluorobenzohydrazide, provide significant insight into the potential interaction mechanisms for this compound, particularly in the context of cholinesterase inhibition. researchgate.net

The hydrazide group is a key pharmacophore. It has been shown to be involved in a charged interaction with the amino acid residue Glu198, a hydrogen bond with Gly116, and a cation-cation interaction with Trp82 in the active site of cholinesterase. researchgate.net The carbonyl group (C=O) of the hydrazide moiety is particularly important, with studies on other bromobenzohydrazide derivatives confirming its direct interaction with target proteins, contributing significantly to the binding energy. tandfonline.comresearchgate.net

The aromatic benzene ring contributes to binding through π-stacking interactions, specifically forming π-T shape interactions with the residues Tyr333 and Trp82. researchgate.net Furthermore, the bromo substituent on the ring is not inert; it engages in alkyl interactions with hydrophobic residues such as Phe293, Phe334, and His443. researchgate.net These combined interactions anchor the molecule within the enzyme's active site, leading to potent inhibition.

The following table summarizes the detailed interactions for the closely related 4-amino-3-bromo-5-fluorobenzohydrazide with cholinesterase, which are predictive for the titular compound.

| Interacting Ligand Moiety | Interacting Amino Acid Residue(s) | Type of Interaction |

| Hydrazide Group | Glu198 | Charged Interaction |

| Hydrazide Group | Gly116 | Hydrogen Bond |

| Hydrazide Group | Trp82 | Cation-Cation Interaction |

| Benzene Ring | Tyr333, Trp82 | π-T Shape Interaction |

| Bromo Group | Phe293, Phe334, His443 | Alkyl Interaction |

Coordination Chemistry and Ligand Design Utilizing Aminobenzohydrazides

4-Amino-3-bromobenzohydrazide as a Chelating Ligand

This compound is a multifaceted ligand possessing several potential donor sites for coordination with metal ions. The primary coordination sites are the amino group (-NH2), the carbonyl oxygen atom (C=O), and the terminal hydrazinic nitrogen atom (-NH2). The presence of these multiple binding sites allows the ligand to form stable chelate rings with a central metal ion, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting complex compared to complexes with monodentate ligands. slideshare.netlibretexts.org

The electronic properties of the ligand are influenced by the substituents on the benzene (B151609) ring. The amino group at the 4-position and the bromo group at the 3-position can modulate the electron density on the hydrazide moiety, thereby influencing the ligand's coordination behavior and the stability of the metal complexes formed. The amino group, being an electron-donating group, can enhance the basicity of the coordination sites, while the electron-withdrawing nature of the bromine atom can have an opposing effect. This electronic interplay is a crucial factor in the design of ligands with tailored properties.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The stoichiometry of the reaction, the nature of the metal ion, the pH of the medium, and the reaction temperature are critical parameters that dictate the composition and structure of the final product. rsc.orgscispace.com

Complexes of this compound with first-row transition metals such as cobalt(II), nickel(II), and copper(II) are of significant interest due to their diverse electronic and magnetic properties. The synthesis of these complexes is generally achieved by mixing a hot ethanolic solution of the ligand with an aqueous or ethanolic solution of the respective metal chloride or nitrate (B79036) salt. scispace.comresearchgate.net The resulting complexes are often colored, and their characterization involves a combination of analytical and spectroscopic techniques.

Table 1: Physicochemical and Spectroscopic Data for Hypothetical First-Row Transition Metal Complexes of this compound (L)

| Complex | Color | Molar Conductance (Ω⁻¹cm²mol⁻¹) | Magnetic Moment (μB) | Key IR Bands (cm⁻¹) ν(C=O), ν(N-H), ν(M-O), ν(M-N) |

| [CoL₂(H₂O)₂]Cl₂ | Pink | 125 | 4.8 - 5.2 | ~1620, ~3200, ~450, ~510 |

| [NiL₂(H₂O)₂]Cl₂ | Green | 130 | 2.9 - 3.4 | ~1625, ~3210, ~460, ~515 |

| [CuL₂]Cl₂ | Blue | 110 | 1.8 - 2.2 | ~1610, ~3190, ~440, ~500 |

Note: The data presented in this table is hypothetical and based on typical values reported for similar benzohydrazide (B10538) complexes. scispace.comresearchgate.netnih.govnih.govmdpi.comnih.govjptcp.com

Elemental analysis helps in determining the metal-to-ligand ratio, while molar conductance measurements in non-aqueous solvents can indicate whether the complexes are electrolytic or non-electrolytic in nature. scispace.com Infrared (IR) spectroscopy is a powerful tool to identify the coordination sites of the ligand. A downward shift in the stretching frequency of the carbonyl group (ν(C=O)) and the N-H bending vibrations upon complexation suggests the involvement of the carbonyl oxygen and the amino/hydrazinic nitrogen in bonding to the metal ion. mdpi.com The appearance of new bands in the far-IR region can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds. mdpi.comjptcp.com

The coordination chemistry of this compound with lanthanide(III) ions is another area of interest, primarily due to the potential luminescent properties of the resulting complexes. The synthesis of lanthanide complexes often requires slightly different conditions compared to transition metal complexes, sometimes involving hydrothermal methods. rsc.org The larger ionic radii of lanthanide ions typically lead to higher coordination numbers, often 8 or 9. acs.orgacs.orgnih.gov

Table 2: Hypothetical Data for Lanthanide(III) Complexes of this compound (L)

| Complex | Metal Ion | Coordination Number | Geometry | Potential Application |

| [EuL₂(NO₃)₃] | Eu(III) | 8 or 9 | Distorted Bicapped Trigonal Prism or Tricapped Trigonal Prism | Red-emitting phosphor |

| [TbL₂(NO₃)₃] | Tb(III) | 8 or 9 | Distorted Bicapped Trigonal Prism or Tricapped Trigonal Prism | Green-emitting phosphor |

| [GdL₂(NO₃)₃] | Gd(III) | 8 or 9 | Distorted Bicapped Trigonal Prism or Tricapped Trigonal Prism | MRI contrast agent |

Note: The data in this table is illustrative and based on known lanthanide complexes with similar hydrazone ligands. rsc.orgacs.orgresearchcommons.org

Characterization of lanthanide complexes involves techniques similar to those used for transition metal complexes. However, a key focus is often on their photophysical properties. The ligand can act as an "antenna," absorbing UV radiation and transferring the energy to the central lanthanide ion, which then emits light at a characteristic wavelength (the "antenna effect"). researchcommons.org This makes such complexes promising materials for applications in lighting devices, displays, and biomedical imaging.

Elucidation of Binding Modes and Coordination Geometries

The this compound ligand can exhibit different binding modes depending on the reaction conditions and the nature of the metal ion. In its neutral form, it typically acts as a bidentate ligand, coordinating through the carbonyl oxygen and the terminal amino nitrogen of the hydrazide moiety to form a five-membered chelate ring. mdpi.comnih.gov This mode of coordination is common in neutral or acidic media.

Under basic conditions, the ligand can undergo deprotonation of the hydrazide N-H group to form its enolate tautomer. This enolic form can then coordinate to the metal ion through the enolic oxygen and the azomethine nitrogen, also resulting in a stable five-membered chelate ring. researchgate.net In some cases, the ligand can act as a tridentate ligand, involving the amino group on the benzene ring in coordination, particularly with metal ions that favor higher coordination numbers. jptcp.com It can also act as a bridging ligand, connecting two or more metal centers. rsc.org

The coordination geometry around the central metal ion is determined by the size and electronic configuration of the metal ion, as well as the stoichiometry and binding mode of the ligand. For first-row transition metals, common geometries include octahedral, tetrahedral, and square planar. nih.govnih.gov Lanthanide ions, due to their larger size and electrostatic bonding nature, typically exhibit higher coordination numbers and more varied geometries, such as tricapped trigonal prismatic or bicapped square antiprismatic. nih.gov

Influence of Ligand Modification on Complex Stability and Reactivity

Modification of the this compound ligand structure can have a profound impact on the stability and reactivity of its metal complexes. The introduction of different substituents on the benzene ring can alter the ligand's electronic and steric properties.

Steric Effects : The introduction of bulky substituents near the coordination sites can influence the coordination geometry and, in some cases, prevent the formation of certain types of complexes due to steric hindrance. This can be a useful tool for controlling the structure and reactivity of the resulting complexes. nih.gov

The stability of metal complexes is a critical factor in their potential applications. Thermodynamically stable complexes are less likely to dissociate in solution, which is important for applications where the complex needs to remain intact. libretexts.orgresearchgate.net The reactivity of the complexes, including their ability to participate in catalytic reactions or interact with biological molecules, is also heavily influenced by the ligand design. By systematically modifying the ligand structure, it is possible to fine-tune the properties of the metal complexes for specific applications.

Applications in Advanced Materials and Chemical Technologies Non Biological

Role as Synthons for Novel Heterocyclic Compounds in Organic Synthesis

Benzohydrazide (B10538) derivatives are well-established as valuable precursors, or synthons, for the synthesis of a wide array of heterocyclic compounds. researchgate.netderpharmachemica.comderpharmachemica.com The hydrazide functional group (-CONHNH₂) is particularly useful as it can undergo cyclization reactions with various electrophilic reagents to form stable five- or six-membered rings. For instance, benzohydrazides are key starting materials for synthesizing compounds such as pyrazoles, triazoles, thiadiazoles, and oxadiazoles. researchgate.netnih.gov

The presence of the amino (-NH₂) and bromo (-Br) groups on the phenyl ring of 4-amino-3-bromobenzohydrazide offers additional reaction sites and modulates the reactivity of the molecule. The amino group can be a site for further derivatization or can influence the electronic properties of the aromatic ring, while the bromine atom can be used in cross-coupling reactions to build more complex molecular structures. Thiocarbohydrazide derivatives, which are related to hydrazides, have also been shown to be versatile precursors for a variety of heterocyclic compounds. nih.gov While specific examples detailing the use of this compound in extensive heterocyclic synthesis are not broadly documented, its structural similarity to other reactive benzohydrazides suggests its high potential as a synthon for creating novel N-heterocyclic compounds for various chemical and material applications. researchgate.netnih.gov

Integration into Polymeric and Supramolecular Structures

The functional groups on this compound make it a candidate for incorporation into larger molecular assemblies like polymers and supramolecular structures. The amino and hydrazide groups can act as monomers in polymerization reactions, for example, in the synthesis of polyamides or polyhydrazides. Amino groups are known to be important functionalities in polymer chemistry. beilstein-journals.org

Furthermore, the compound's ability to form strong intermolecular interactions is key to its potential in supramolecular chemistry. The hydrazide and amino moieties are excellent hydrogen bond donors and acceptors. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly used in crystal engineering and the design of supramolecular architectures. nih.gov The combination of hydrogen and halogen bonding can be used to assemble molecules into well-defined one- or two-dimensional networks. This approach allows for the rational design of molecular solids with predictable connectivity and dimensionality, which is a central goal of crystal engineering. nih.gov

Potential in Optoelectronic Materials Development (derived from NLO properties)

Organic materials with significant third-order nonlinear optical (NLO) properties are crucial for developing advanced optoelectronic and photonic technologies, such as optical switching and data processing. mdpi.com The NLO response of a molecule is often linked to its structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-3-bromobenzohydrazide, and how can reaction parameters be optimized for yield improvement?

- Methodological Answer : The synthesis typically involves condensation of 3-bromo-4-aminobenzoic acid derivatives with hydrazine. Reaction optimization includes adjusting solvent polarity (e.g., ethanol or methanol reflux), temperature control (70–90°C), and stoichiometric ratios of hydrazine hydrate to carbonyl precursors. Catalytic acid (e.g., HCl) may enhance imine formation. Purity is improved via recrystallization in polar aprotic solvents. For analogs, X-ray crystallography confirms structural fidelity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- FTIR : Analyze N-H stretches (3200–3300 cm⁻¹ for hydrazide) and C=O vibrations (~1650 cm⁻¹). Bromine substituents may shift absorption bands due to electron-withdrawing effects .

- NMR : -NMR should show hydrazide NH protons (δ 8.5–10 ppm) and aromatic protons influenced by bromine (deshielded, δ 7.0–8.5 ppm). -NMR confirms carbonyl (C=O, ~165 ppm) and aromatic carbons adjacent to Br .

- UV-Vis : π→π* transitions in the aromatic system (250–300 nm) and n→π* transitions in the hydrazide moiety (~350 nm) .

Q. What safety protocols should be followed when handling brominated hydrazide derivatives like this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles.

- First Aid : For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist. Avoid ingestion; rinse mouth and seek medical attention if exposed .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be employed to investigate the electronic structure and reactive sites of this compound?

- Methodological Answer :

- Computational Setup : Use B3LYP/6-311++G(d,p) basis set for geometry optimization. Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity. Natural Bond Orbital (NBO) analysis identifies charge distribution, particularly at the bromine and amino groups.

- Outputs : Global reactivity descriptors (electronegativity, chemical potential) quantify electrophilicity. For analogs, DFT-predicted vibrational frequencies align with experimental FTIR data within 5% error .

Q. What strategies are recommended for resolving discrepancies between experimental spectroscopic data and computational predictions for this compound?

- Methodological Answer :

- Vibrational Assignments : Use potential energy distribution (PED) analysis to correlate theoretical and experimental FTIR peaks. Adjust scaling factors (e.g., 0.961–0.983) to account for anharmonicity .

- NMR Chemical Shifts : Apply gauge-including atomic orbital (GIAO) methods with solvent correction (e.g., DMSO) to improve agreement.

- Crystallographic Validation : Compare DFT-optimized geometries with X-ray diffraction data to refine torsional angles and intermolecular interactions .

Q. In molecular docking studies, how can the antibacterial potential of this compound be assessed against specific bacterial targets?

- Methodological Answer :

- Target Selection : Use PDB structures of bacterial enzymes (e.g., DNA gyrase or penicillin-binding proteins).

- Docking Protocol : Perform rigid-flexible docking (AutoDock Vina) with hydration effects. Key interactions include hydrogen bonding between the hydrazide NH and active-site residues, and halogen bonding via bromine.

- Validation : Compare binding energies (ΔG ≤ −5 kcal/mol indicates strong affinity). For analogs, docking scores correlate with in vitro MIC values .

Q. How does the presence of bromine and amino substituents influence the crystallographic packing and intermolecular interactions of this compound?

- Methodological Answer :

- Hirshfeld Surface Analysis : Quantify Br⋯H (2.8–3.2 Å) and N-H⋯O (2.5–2.7 Å) interactions. Bromine’s polarizability enhances halogen bonding, while amino groups participate in hydrogen-bonded networks.

- Crystal Packing : Bromine’s steric bulk may induce π-stacking of aromatic rings. For related hydrazides, X-ray studies show layered structures stabilized by N-H⋯O and C-H⋯Br contacts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.